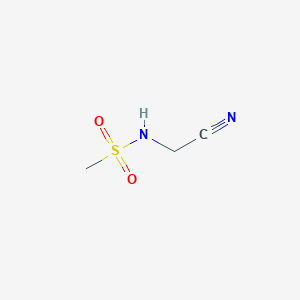

N-(cyanomethyl)methanesulfonamide

Description

Contextualization as a Synthetic Building Block and Intermediate

N-(Cyanomethyl)methanesulfonamide serves as a pivotal intermediate in the synthesis of a variety of heterocyclic compounds. Its chemical reactivity allows for its participation in a range of chemical transformations, making it an important tool for synthetic chemists. The presence of both a sulfonamide and a nitrile functional group within the same molecule provides multiple reaction sites, enabling the construction of diverse molecular scaffolds.

Below is a table summarizing the key physical and chemical properties of N-(cyanomethyl)methanesulfonamide:

| Property | Value | Source |

| Molecular Formula | C₃H₆N₂O₂S | nih.govbldpharm.com |

| Molecular Weight | 134.15 g/mol | cymitquimica.com |

| CAS Number | 142254-19-1 | bldpharm.com |

| Appearance | Solid | - |

| InChI Key | WKFRGUWSNCMHOJ-UHFFFAOYSA-N | cymitquimica.com |

| SMILES | CS(=O)(=O)NCC#N | uni.lu |

| Predicted XlogP | -0.9 | uni.lu |

| Predicted Collision Cross Section ([M+H]⁺) | 129.4 Ų | uni.lu |

Overview of its Significance in Nitrogen- and Sulfur-Containing Organic Structures

The strategic importance of N-(cyanomethyl)methanesulfonamide lies in its application in the synthesis of nitrogen- and sulfur-containing heterocycles, which are prominent motifs in many biologically active compounds. ijarst.in These heterocyclic systems are integral to the fields of medicinal chemistry and materials science. ijarst.in

One of the notable applications of N-(cyanomethyl)methanesulfonamide and its derivatives is in the Carbanion-mediated Sulfonate (Sulfonamide) Intramolecular Cyclization (CSIC) reaction . This process allows for the formation of sultams, which are cyclic sulfonamides. researchgate.netresearchgate.net Sultams are a class of compounds that have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antiviral properties. rsc.orgrsc.org The synthesis of sultams often utilizes the dual functionality of N-(cyanomethyl)methanesulfonamide derivatives to construct the cyclic core. researchgate.netresearchgate.net For instance, derivatives of N-(cyanomethyl)methanesulfonamide can undergo intramolecular cyclization to yield various fused heterocyclic systems. nih.gov

The resulting nitrogen- and sulfur-containing heterocycles are of significant interest due to their prevalence in pharmaceuticals. rsc.orgopenmedicinalchemistryjournal.com For example, thiazole (B1198619) and benzothiazine derivatives, which contain both nitrogen and sulfur, are scaffolds found in a variety of therapeutic agents, including anticancer and antimicrobial drugs. mdpi.comresearchgate.net The ability to readily access these complex structures through intermediates like N-(cyanomethyl)methanesulfonamide highlights its importance in drug discovery and development. rsc.orgrmit.edu.vningentaconnect.com

Structure

3D Structure

Properties

IUPAC Name |

N-(cyanomethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2S/c1-8(6,7)5-3-2-4/h5H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFRGUWSNCMHOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142254-19-1 | |

| Record name | N-(cyanomethyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Protocols for N Cyanomethyl Methanesulfonamide and Its Analogues

Direct Synthesis Routes via Sulfonylation Reactions

Direct sulfonylation provides a straightforward approach to obtaining N-(cyanomethyl)methanesulfonamide and its analogues. This typically involves the reaction of a suitable amine with a sulfonyl chloride.

Reaction of Mesyl Chloride with α-Aminonitriles

A primary method for the synthesis of N-(cyanomethyl)methanesulfonamide involves the reaction of methanesulfonyl chloride (mesyl chloride) with aminoacetonitrile (B1212223). tandfonline.comtandfonline.com This reaction is a classic example of sulfonamide formation, where the amino group of the α-aminonitrile acts as a nucleophile, attacking the electrophilic sulfur atom of the mesyl chloride. wikipedia.orgsipcam-oxon.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com

A series of N-cyanomethyl aromatic sulfonamides have been prepared by reacting arylsulfonyl halides with aminoacetonitrile in aqueous acetone. tandfonline.com This method has been used to synthesize derivatives with various aryl groups, including those with halogen, alkyl, aryl, or nitro substituents. tandfonline.com

Table 1: Examples of N-Cyanomethyl Aromatic Sulfonamides Synthesized from Arylsulfonyl Halides and Aminoacetonitrile. tandfonline.com

| Compound Name | Aryl Group | Melting Point (°C) |

| N-Cyanomethyl-4-fluorophenyl sulfonamide | 4-fluorophenyl | 72 |

| N-Cyanomethyl-4-chlorophenyl sulfonamide | 4-chlorophenyl | 111 |

| N-Cyanomethyl-2-naphthyl sulfonamide | 2-naphthyl | 93 |

General Approaches to N-Alkyl/Aryl Sulfonamides with Cyanomethyl Functionality

The synthesis of N-alkyl/aryl sulfonamides incorporating a cyanomethyl group can be achieved through several general methods. One common approach is the coupling of amines with sulfonyl chlorides, such as dansyl chloride, which provides a direct route to sulfonamide synthesis. nih.gov The specific properties of the resulting sulfonamide can be tuned by the choice of substituents on the amine and the sulfonyl chloride. researchgate.net

Alternative methods for N-alkylation of sulfonamides include using alcohols as alkylating agents under various conditions, such as in the presence of manganese dioxide or using triphenylphosphine (B44618) and carbon tetrachloride. organic-chemistry.org Furthermore, N-arylation of sulfonamides can be accomplished using o-silylaryl triflates in the presence of cesium fluoride. organic-chemistry.org

Synthesis as an Intermediate in Multi-step Organic Transformations

N-(cyanomethyl)methanesulfonamide and its analogues often serve as crucial intermediates in the synthesis of more complex heterocyclic structures through intramolecular cyclization reactions.

Formation within Carbanion-mediated Sulfonate (Sulfonamide) Intramolecular Cyclization (CSIC) Reactions

The Carbanion-mediated Sulfonate (or Sulfonamide) Intramolecular Cyclization (CSIC) reaction is a powerful tool for constructing various cyclic sulfonamides (sultams). researchgate.netcsic.escsic.es In this process, a carbanion is generated adjacent to the sulfonyl or sulfonamide group, which then undergoes an intramolecular cyclization. researchgate.net N-(cyanomethyl)methanesulfonamide derivatives are key precursors in CSIC reactions. acs.orgnih.gov

For instance, the reaction of mesyl chloride with hindered α-aminonitriles can lead to the in-situ formation of N-(1-cyanoalkyl)(methylsulfonyl)methanesulfonamides, which subsequently cyclize via a CSIC reaction to yield β-amino-α-mesyl-γ-sultams. researchgate.net

Preparative Methods for Derivatives for Subsequent Cyclization

The synthesis of precursors for CSIC reactions often involves the strategic introduction of functional groups. For example, N,O-dimesylate derivatives of amino alcohols can undergo base-mediated cyclization to form five- and six-membered sultams. researchgate.net

In some cases, the desired cyclization precursor is assembled in a stepwise manner. For example, N-substituted aminonitriles can be reacted with methyl 2-(chlorosulfonyl)acetate to afford a CSIC precursor. researchgate.net Subsequent treatment with a suitable base induces cyclization to the corresponding sultam. researchgate.net

Preparation of N-Substituted Cyanomethyl Sulfonamides

The synthesis of N-substituted cyanomethyl sulfonamides is a key step for creating a diverse range of molecules. These compounds can be prepared by reacting N-substituted aminoacetonitriles with a suitable sulfonyl chloride. researchgate.net The choice of the N-substituent can significantly influence the reactivity and biological properties of the final product.

The synthesis of N-acyl-N-alkyl sulfonamides has been explored as "safety-catch" linkers in solid-phase synthesis, where the reactivity is tuned by the electronic properties of the N-alkyl group. researchgate.net This highlights the importance of the N-substituent in modulating the chemical behavior of the sulfonamide.

Solid-Phase Synthetic Strategies Involving Cyanomethyl Sulfonamide Linkers

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of small molecule libraries, and the use of "safety-catch" linkers has significantly expanded the scope of this technology. The cyanomethyl sulfonamide moiety is a cornerstone of one such strategy, providing a stable linkage to a solid support that can be selectively activated for cleavage under mild conditions.

The alkanesulfonamide "safety-catch" linker is a notable example of this approach. acs.orgacs.org In this methodology, a carboxylic acid is tethered to a solid support via an alkanesulfonamide linker. The resulting N-acylsulfonamide is robust and stable under both basic and strongly nucleophilic conditions, allowing for a wide range of chemical transformations to be performed on the attached molecule. acs.orgacs.org

The key activation step involves the N-alkylation of the sulfonamide with iodoacetonitrile (B1630358) to form the N-cyanomethyl derivative. acs.orgmdpi.com This transformation converts the stable sulfonamide into a labile N-acyl-N-(cyanomethyl)sulfonamide, which is highly susceptible to nucleophilic attack. mdpi.com The activation step enhances the reactivity of the linker, allowing for cleavage with a diverse array of nucleophiles, including amines, amino acid esters, and even sterically hindered amines. acs.orgmdpi.com This "safety-catch" strategy not only facilitates the synthesis of a target molecule but also allows for the introduction of additional diversity at the final cleavage step. acs.org

The general scheme for this solid-phase synthesis is as follows:

Loading: A carboxylic acid is coupled to the alkanesulfonamide resin.

Synthesis: The support-bound molecule undergoes a series of chemical reactions to build the desired scaffold.

Activation: The N-acylsulfonamide is treated with iodoacetonitrile and a base to form the N-cyanomethyl sulfonamide linker. psu.edu

Cleavage: The activated linker is treated with a nucleophile to release the final product from the solid support.

Microwave irradiation has been shown to accelerate the cleavage step, particularly when using less nucleophilic primary amines, reducing reaction times from days to minutes. psu.edu

Table 1: Representative Conditions for Solid-Phase Synthesis using Cyanomethyl Sulfonamide Linkers

| Step | Reagents and Conditions | Purpose | Reference |

| Loading | Fmoc-protected amino acids, PyBOP, DIPEA | Coupling of the first building block to the resin | psu.edu |

| Activation | Iodoacetonitrile (ICH₂CN), DIPEA | Formation of the N-cyanomethyl sulfonamide | mdpi.compsu.edu |

| Cleavage (Conventional) | Primary amines, elevated temperatures (e.g., 90°C), 1-4 days | Release of the target amide from the resin | psu.edu |

| Cleavage (Microwave) | Methyl amine, microwave irradiation (e.g., 400 W, 130°C) | Accelerated release of the target amide | psu.edu |

This solid-phase strategy has been successfully employed in the synthesis of peptide amides and other small molecules, demonstrating its versatility and efficiency. psu.edunih.gov

Catalytic Methodologies in the Synthesis of N-(Cyanomethyl)methanesulfonamide Derivatives

While solid-phase methods are excellent for library generation, catalytic approaches offer advantages in terms of efficiency, atom economy, and scalability for the synthesis of specific N-(cyanomethyl)methanesulfonamide derivatives. Research in this area has explored the use of transition metals and other catalytic systems to facilitate the formation of key bonds within these molecules.

One area of investigation involves the palladium-catalyzed synthesis of N-sulfonyl ketimines, which can be precursors or analogues to N-(cyanomethyl)methanesulfonamide derivatives. researchgate.net A reported method utilizes an imidoylsilane as a nucleophilic coupling partner in the presence of a palladium catalyst and a diaryliodonium salt as an electrophile to prepare various aryl-aryl or heteroaryl-aryl N-sulfonyl ketimines in high yields. researchgate.net This reversed-polarity approach, where an anion equivalent imidoylsilane is used, represents a novel strategy in this field. researchgate.net

Another relevant catalytic transformation is the synthesis of sultams, which are cyclic sulfonamides. The base-mediated cyclization of N,O-dimesylate derivatives of amino alcohols provides access to five- and six-membered sultams. researchgate.net While not a direct synthesis of N-(cyanomethyl)methanesulfonamide, the retrosynthesis of certain sultam structures suggests N-benzyl-N-(cyanomethyl)methanesulfonamide as a potential precursor, highlighting the synthetic connections between these compound classes. researchgate.net

The development of novel catalytic systems is ongoing. For instance, a system comprising 3,6-dichloro-1,2,4,5-tetrazine (B31795) as a catalyst, zinc acetate (B1210297) as an additive, and air as an oxidizing agent has been shown to activate C-S bonds under ambient conditions. rsc.org While this specific system was applied to the synthesis of N-aryl-α-arylated glycine (B1666218) ester derivatives, the principle of catalytic C-S bond activation could potentially be adapted for the synthesis of N-(cyanomethyl)methanesulfonamide derivatives. rsc.org

Furthermore, the use of magnetic nanocatalysts, such as Fe₃O₄@THAM-Mercaptopyrimidine, has been demonstrated for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. orgchemres.org The advantages of such heterogeneous catalysts, including easy separation and reusability, make them attractive for developing more sustainable synthetic routes for a wide range of organic compounds, potentially including N-(cyanomethyl)methanesulfonamide derivatives in the future. orgchemres.org

Reactivity Profiles and Mechanistic Investigations of N Cyanomethyl Methanesulfonamide

Role in Intramolecular Cyclization Reactions

N-(cyanomethyl)methanesulfonamide and its derivatives are key precursors in intramolecular cyclization reactions, leading to the formation of valuable heterocyclic systems. These reactions often proceed through carbanion-mediated pathways.

Carbanion-Mediated Ring Closure Pathways

A significant aspect of the reactivity of N-(cyanomethyl)methanesulfonamide derivatives is their ability to undergo carbanion-mediated sulfonate (or sulfonamido) intramolecular cyclization (CSIC) reactions. osi.lvresearchgate.netresearchgate.net This process involves the deprotonation of the carbon atom adjacent to the cyano group (the α-carbon), generating a carbanion. This nucleophilic carbanion then attacks an electrophilic center within the same molecule, leading to ring closure. The presence of the electron-withdrawing cyano and sulfonyl groups facilitates the formation of the carbanion. chemrxiv.org The choice of base and reaction conditions can influence the efficiency and outcome of these cyclization reactions. chemrxiv.org

For instance, the mesylation of sterically hindered α-aminonitriles can lead to the in-situ formation of N-(1-cyanoalkyl)(methylsulfonyl)methanesulfonamides, which then undergo this carbanion-mediated intramolecular cyclization. osi.lvresearchgate.net

Formation of Heterocyclic Systems (e.g., β-Amino-α-Mesyl-γ-Sultams)

A prominent application of the carbanion-mediated cyclization of N-(cyanomethyl)methanesulfonamide derivatives is the synthesis of β-amino-α-mesyl-γ-sultams. osi.lvresearchgate.net These compounds, also known as 4-amino-5-methylsulfonyl-2,3-dihydroisothiazole 1,1-dioxides, are formed in a one-pot procedure from the reaction of mesyl chloride with hindered α-aminonitriles. osi.lvresearchgate.net The reaction proceeds through the formation of an interim N-(1-cyanoalkyl)(methylsulfonyl)methanesulfonamide, which subsequently cyclizes. osi.lvresearchgate.net The structure of these resulting sultams has been confirmed by X-ray diffraction studies. osi.lvresearchgate.net

The yields of β-amino-α-mesyl-γ-sultams can vary depending on the specific substrates used. For example, the reaction of α-(N-ethylamino)- and α-(N-propylamino)-α,α-disubstituted carbonitriles with mesyl chloride resulted in yields ranging from 16-44%. researchgate.net

| Starting Material | Product | Yield (%) |

| α-(N-ethylamino)-α,α-disubstituted carbonitriles | β-amino-α-mesyl-γ-sultams | 16-44 researchgate.net |

| α-(N-propylamino)-α,α-disubstituted carbonitriles | β-amino-α-mesyl-γ-sultams | 16-44 researchgate.net |

| α-(N-methylamino)carbonitriles with annulated branched cycloalkyl substituent | β-amino-α-mesyl-γ-sultams | 16-44 researchgate.net |

Participation in Intermolecular Coupling Reactions

While intramolecular reactions are a key feature of N-(cyanomethyl)methanesulfonamide's reactivity, it also participates in intermolecular coupling reactions. These reactions involve the formation of new bonds between two or more separate molecules. Copper-catalyzed Ullmann-type couplings, for example, are significant for forming carbon-heteroatom and carbon-carbon bonds. nih.gov The Chan-Lam coupling, a copper-catalyzed reaction, allows for the formation of aryl carbon-heteroatom bonds with compounds containing N-H or O-H groups, such as sulfonamides, under aerobic conditions. organic-chemistry.org

Electrophilic and Nucleophilic Behavior of the Cyanomethyl and Sulfonamide Moieties

The reactivity of N-(cyanomethyl)methanesulfonamide is governed by the distinct electronic properties of its cyanomethyl and sulfonamide groups.

The cyanomethyl group contains a nitrile (C≡N) functionality and an adjacent methylene (B1212753) (CH₂) group. The strong electron-withdrawing nature of the cyano group makes the α-protons on the methylene group acidic, rendering the carbon susceptible to deprotonation to form a nucleophilic carbanion (⁻CH₂CN). mdpi.com This carbanion is a key intermediate in the cyclization reactions discussed earlier.

The sulfonamide group (-SO₂NH-) also exhibits dual reactivity. The sulfur atom is highly electrophilic due to the two attached oxygen atoms and the nitrogen atom. nih.gov The nitrogen atom, on the other hand, possesses a lone pair of electrons and can act as a nucleophile, particularly after deprotonation to form a sulfonamidate anion. researchgate.net The acidity of the N-H proton allows for its involvement in reactions like N-alkylation. chemrxiv.org The interplay between the nucleophilic nitrogen and the electrophilic sulfur is fundamental to many of the reactions involving sulfonamides.

Mechanistic Studies on Reactions Involving N-(Cyanomethyl)methanesulfonamide

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Proposed Reaction Pathways

For the formation of β-amino-α-mesyl-γ-sultams, a plausible mechanism has been proposed that aligns with experimental observations and existing literature. osi.lvresearchgate.net The initial step is the mesylation of the α-aminonitrile, which leads to the formation of the key intermediate, N-(1-cyanoalkyl)(methylsulfonyl)methanesulfonamide. osi.lvresearchgate.net This is followed by a base-mediated deprotonation of the α-carbon to the cyano group, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on one of the sulfonyl groups, leading to the formation of the five-membered sultam ring. osi.lvresearchgate.net This proposed pathway is analogous to the formation of Cabell's sultone from tropone. researchgate.net

| Step | Description |

| 1 | Mesylation of the starting α-aminonitrile. osi.lvresearchgate.net |

| 2 | Formation of the N-(1-cyanoalkyl)(methylsulfonyl)methanesulfonamide intermediate. osi.lvresearchgate.net |

| 3 | Base-mediated deprotonation to form a carbanion at the carbon alpha to the nitrile. osi.lvresearchgate.net |

| 4 | Intramolecular nucleophilic attack of the carbanion on a sulfonyl group. osi.lvresearchgate.net |

| 5 | Ring closure to form the β-amino-α-mesyl-γ-sultam. osi.lvresearchgate.net |

Insights into Transition States and Intermediates

The elucidation of reaction mechanisms for compounds like N-(cyanomethyl)methanesulfonamide relies heavily on understanding the transient species involved, namely transition states and intermediates. Computational chemistry has become an indispensable tool for gaining insights into these fleeting structures, which are often difficult to observe experimentally. e3s-conferences.org

In the context of reactions involving derivatives of N-(cyanomethyl)methanesulfonamide, detailed computational studies have been performed to map out reaction pathways. For instance, in the intramolecular cyclization of alkynylheteroaromatic substrates that feature a tethered N-(cyanomethyl)methanesulfonamide moiety, the identification of transition state structures (TSSs) is crucial. nih.gov The process to locate these TSSs typically begins by scanning the bond length of the bonds that are being formed or broken. The geometry corresponding to the highest energy point in this scan is then subjected to a more rigorous transition state calculation. nih.gov

To validate the identity of a calculated TSS, two key criteria must be met. First, the TSS must exhibit a single imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate. Second, an intrinsic reaction coordinate (IRC) calculation is performed to confirm that the identified transition state correctly connects the reactant and product on the potential energy surface. nih.gov These computational methods provide a detailed picture of the energy landscape of the reaction, revealing the feasibility of a proposed mechanism and the structural features that govern the reaction's progress. e3s-conferences.orgnih.gov

An example of an intermediate in reactions involving related sulfonamides is the formation of interim N-(1-cyanoalkyl)(methylsulfonyl)methanesulfonamides. These species can, in turn, undergo further reactions like the carbanion-mediated sulfonate (sulfonamido) intramolecular cyclization. researchgate.net

Kinetic Investigations of Associated Reaction Processes

Kinetic studies are fundamental to quantifying the rates of chemical reactions and understanding the factors that influence them. While specific kinetic data for reactions directly involving N-(cyanomethyl)methanesulfonamide are not extensively detailed in the reviewed literature, studies on closely related compounds provide valuable insights into the methodologies and potential kinetic behavior.

For example, kinetic and mechanistic studies on the atmospheric oxidation of methanesulfonamide (B31651) (CH3S(O)2NH2) by hydroxyl (OH) radicals have been conducted. copernicus.orgcopernicus.org These investigations determine rate coefficients and atmospheric lifetimes, providing a quantitative measure of the compound's reactivity under specific conditions. copernicus.org Such studies employ techniques like numerical simulations to model the time-dependent formation of products and propose detailed reaction mechanisms. copernicus.org The primary reaction pathway observed for methanesulfonamide is H-abstraction from the methyl group. copernicus.org

Qualitative observations also offer kinetic insights. For related N-substituted sulfonamides, it has been noted that modifications to the molecular structure, such as changing the arene core, can affect the kinetics of a reaction. uniovi.es Furthermore, the reactivity of the broader class of N-acyl-N-alkyl-sulfonamides is influenced by the electronic properties of the substituents. The electrophilicity of the N-acyl group, a key factor in its reactivity, is dependent on the electron-withdrawing nature of the N-alkyl group. researchgate.net This suggests that the cyanomethyl group in N-(cyanomethyl)methanesulfonamide, being electron-withdrawing, plays a significant role in modulating its reactivity profile.

Reactivity of N-Substituted Cyanomethyl Sulfonamides in Cycloaddition and Annulation Reactions

N-substituted cyanomethyl sulfonamides are versatile substrates in the synthesis of various heterocyclic compounds through cycloaddition and annulation reactions. The presence of both the sulfonamide and the cyano group provides multiple reaction sites and activates the molecule for a range of transformations.

Cycloaddition Reactions

Iminoacetonitriles, which can be generated from N-substituted cyanomethyl sulfonamides, are known to act as reactive dienophiles in stereoselective intramolecular hetero-Diels-Alder ([4+2]) cycloadditions. researchgate.net These reactions provide an efficient route to construct complex ring systems like substituted quinolizidines. researchgate.net The cyano group of N-cyano sulfoximines, a related class of compounds, can also participate in [3+2]-cycloaddition reactions with 1,3-dipoles to form five-membered heterocycles. jyu.fi Furthermore, donor-acceptor cyclopropanes can undergo [3+2]-cycloadditions with S=N containing reagents, including sulfonamides, to yield cyclic sulfonamides. nih.gov

Annulation Reactions

Annulation, the formation of a new ring onto an existing molecule, is a prominent feature of the reactivity of N-substituted cyanomethyl sulfonamides.

One significant example is the Carbanion-mediated Sulfonate (Sulfonamide) Intramolecular Cyclization (CSIC) reaction. This process involves the intramolecular cyclization of conveniently functionalized cyanoalkylsulfonamides to produce heterocyclic systems such as 3-alkyl-5H-4-amino-5-cyano-5H-2,3-dihydroisothiazole 1,1-dioxides. researchgate.net

Another powerful method is the transition metal-catalyzed C-H/N-H annulation. For instance, aryl sulfonamides can react with allenes and alkynes in the presence of a cobalt catalyst to afford C–N axially chiral sultams with high enantioselectivity. rsc.org This reaction proceeds through a C-H activation and subsequent annulation, demonstrating the utility of the sulfonamide group in directing and participating in complex bond-forming cascades. rsc.org

Intramolecular cyclizations of substrates bearing a tethered N-(cyanomethyl)methanesulfonamide group have also been reported. For example, an alkynylheteroaromatic substrate can undergo an intramolecular cyclization involving the cyano group to create fused pyridoheterocycles. nih.gov This type of annulation highlights the role of the cyanomethyl group as a key functional handle for constructing polycyclic systems.

The table below summarizes the types of cycloaddition and annulation reactions involving N-substituted cyanomethyl sulfonamides and related compounds.

| Reaction Type | Reactants | Product Type | Ref. |

| [4+2] Cycloaddition | Iminoacetonitriles (derived from N-substituted cyanomethyl sulfonamides) | Substituted quinolizidines | researchgate.net |

| [3+2] Cycloaddition | N-cyano sulfoximines, 1,3-dipoles | 5-membered heterocycles with sulfoximinoyl moieties | jyu.fi |

| [3+2] Cycloaddition | Donor-acceptor cyclopropanes, S=N-reagents | Cyclic sulfonamides | nih.gov |

| CSIC Annulation | Cyanoalkylsulfonamides | Dihydroisothiazole dioxides | researchgate.net |

| C-H/N-H Annulation | Aryl sulfonamides, allenes/alkynes | C–N axially chiral sultams | rsc.org |

| Intramolecular Cyclization | Alkynylheteroaromatics with tethered N-(cyanomethyl)methanesulfonamide | Fused pyridoheterocycles | nih.gov |

Advanced Applications in Contemporary Organic Synthesis

As a Versatile Building Block for Nitrogen-Containing Heterocycles

The structural framework of N-(cyanomethyl)methanesulfonamide is particularly well-suited for the synthesis of nitrogen-containing heterocycles, which are core motifs in many pharmaceuticals and biologically active compounds. The activated methylene (B1212753) and cyano groups provide reactive handles for various cyclization strategies.

N-(cyanomethyl)methanesulfonamide derivatives are instrumental in synthesizing fused pyridoheterocycles through intramolecular cyclization pathways. A key strategy involves coupling an N-(cyanomethyl)methanesulfonamide derivative, which has been further substituted with a propargyl group, to a heteroaromatic halide via a Sonogashira reaction. The resulting alkynylnitrile undergoes a base- or metal-catalyzed intramolecular cyclization, where the activated methylene group attacks the nitrile, leading to the formation of a fused pyridine (B92270) ring. nih.gov

This methodology provides access to a variety of complex heterocyclic systems. For example, derivatives have been used to prepare pyrazolo[1,5-a]pyrimidine, pyridine, benzothiazole, and pyrimidine (B1678525) fused systems. nih.gov The reaction conditions are typically tailored to the specific substrate, often involving a palladium catalyst for the initial coupling and a suitable base or metal for the subsequent cyclization. nih.gov

Table 1: Examples of Fused Pyridoheterocycle Synthesis

| Starting Heteroaryl Halide | Product | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|---|

| 6-bromopyrazolo[1,5-a]pyrimidine | N-(2-Cyanopropan-2-yl)-N-(3-(pyrazolo[1,5-a]pyrimidin-6-yl)prop-2-yn-1-yl)methanesulfonamide | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 54% | nih.gov |

| 2-bromo-3-methylpyridine | N-(2-Cyanopropan-2-yl)-N-(3-(3-methylpyridin-2-yl)prop-2-yn-1-yl)methanesulfonamide | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 41% | nih.gov |

| 2-iodo-6-methoxybenzo[d]thiazole | N-(2-Cyanopropan-2-yl)-N-(3-(6-methoxybenzo[d]thiazol-2-yl)prop-2-yn-1-yl)methanesulfonamide | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 37% | nih.gov |

The synthesis of indole (B1671886) scaffolds, a privileged structure in medicinal chemistry, can be achieved using N-(cyanomethyl)methanesulfonamide derivatives. One established route involves the Fischer indole synthesis. For instance, 3-[cyanomethyl]-1H-indole-5-methanesulfonamide is prepared by reacting 4-hydrazino-benzenemethanesulfonamide hydrochloride with 3-cyanopropanol dimethyl acetal, followed by cyclization with a polyphosphate ester. google.com This indole derivative serves as a key intermediate in the synthesis of the migraine medication Sumatriptan. google.com

Another approach involves the cyclization of N-(2,2-diethoxyethyl)aniline derivatives bearing a methanesulfonamide (B31651) group. luc.edu The sulfonamide group can activate the aniline (B41778) nitrogen, facilitating cyclization under the influence of Lewis acids like titanium tetrachloride to form the indole ring. luc.edu This method highlights the role of the sulfonamide portion of the molecule in directing and enabling key bond-forming reactions for heterocycle construction.

The N-(cyanomethyl)methanesulfonamide scaffold is a valuable precursor for pyrimidine and thiazoline-containing molecules. Novel series of methanesulfonamide pyrimidine-substituted compounds have been synthesized and evaluated for biological activity, such as inhibiting HMG-CoA reductase. researchgate.netnih.gov These syntheses often involve building the pyrimidine ring onto a fragment derived from or containing the methanesulfonamide moiety. nih.gov For example, compounds like Monocalcium bis(+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylaminopyrimidin)-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoate have been developed as potent enzyme inhibitors. nih.gov

Furthermore, the scaffold has been incorporated into more complex heterocyclic systems that include both pyrimidine and thiazole (B1198619) rings, which are of interest in drug discovery. google.com The synthesis of 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives has been developed from a methanesulfonamide-thioxo derivative, demonstrating the utility of the sulfonamide group in multi-step heterocyclic synthesis. researchgate.net Cascade reactions involving enaminones and potassium thiocyanate (B1210189) can also lead to the formation of 2-iminothiazole derivatives, a class of compounds related to thiazolines. rsc.org

Application in Functional Group Transformations and Cyanation Reactions

The nitrile group within N-(cyanomethyl)methanesulfonamide is a versatile functional handle that can be converted into various other groups, including amines, amides, and tetrazoles. researchgate.netscielo.br This makes the compound a useful intermediate for introducing nitrogen-containing functionalities.

The structure is also related to a class of reagents used for cyanation reactions. While N-(cyanomethyl)methanesulfonamide itself is not typically the direct cyanating agent, compounds with a similar N-cyano sulfonamide structure, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), are effective electrophilic cyanating agents. scielo.brnih.govsemanticscholar.org These reagents have gained attention for their safety and practicality compared to traditional nucleophilic cyanide sources. nih.gov They are used in transition-metal-catalyzed reactions to introduce a cyano group onto aryl and vinyl substrates. researchgate.netnih.gov The principle relies on the sulfonamide group acting as a good leaving group, facilitating the transfer of the "CN+" synthon. This highlights the potential of the N-(cyanomethyl)methanesulfonamide framework in the design of novel cyanating reagents.

Additionally, the activated methylene group can participate in transformations. N-(cyanomethyl)amines, which share the core structure, react with lithium ester enolates to afford β-lactams, demonstrating a significant functional group transformation to construct a four-membered ring system. researchgate.net

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step. beilstein-journals.org The reactivity of N-(cyanomethyl)methanesulfonamide makes it a suitable candidate for such processes.

The synthesis of fused pyridoheterocycles mentioned previously can be viewed as a cascade process, where a palladium-catalyzed Sonogashira coupling is followed by an intramolecular cyclization in a sequential manner. nih.gov A novel protocol for synthesizing 2-iminothiazole derivatives through the reaction of enaminones with potassium thiocyanate proceeds via a cascade involving thiocyanation followed by intramolecular cyclization in a one-pot manner. rsc.org The design of MCRs often relies on the predictable reactivity of functional groups. nih.gov The N-(cyanomethyl)methanesulfonamide scaffold, with its activated methylene group and electrophilic nitrile carbon, offers multiple points of reactivity that can be exploited in the design of novel cascade or multicomponent reactions to rapidly generate complex heterocyclic structures.

Development of Synthetic Libraries and Analogues Based on N-(Cyanomethyl)methanesulfonamide Scaffold

The N-(cyanomethyl)methanesulfonamide scaffold is an excellent core structure for the development of synthetic libraries. nih.gov The "libraries from libraries" approach allows for the modification of an existing library to create new ones with diverse chemical and physical properties. nih.gov The sulfonamide linkage is particularly useful in this context as it is a common motif in many biologically active compounds, including diuretics, anti-inflammatories, and anticancer agents. nih.gov

By using N-(cyanomethyl)methanesulfonamide as a starting point, chemists can introduce diversity at several positions. The nitrogen of the sulfonamide can be alkylated, the cyano group can be transformed into other heterocycles (like tetrazoles), and the methyl group of the methanesulfonyl moiety could potentially be varied. This allows for the rapid generation of thousands of structurally related compounds for high-throughput screening in drug discovery programs. nih.gov This approach has been used to generate libraries of sulfonamide-linked heterocycles, demonstrating the value of this scaffold in medicinal chemistry research. nih.gov

Integration into Complex Molecular Architectures (e.g., Phthalocyanine (B1677752) Building Blocks)

The successful incorporation of smaller, functionalized molecules into larger, complex molecular frameworks is a cornerstone of modern synthetic chemistry. This approach allows for the construction of novel materials with tailored electronic, optical, and physical properties. While N-(cyanomethyl)methanesulfonamide possesses reactive sites that could theoretically be utilized in such synthetic strategies, current scientific literature does not provide specific examples of its integration into complex molecular architectures like phthalocyanine building blocks.

Phthalocyanines are large, aromatic macrocycles that are typically synthesized through the cyclotetramerization of phthalonitrile (B49051) or its derivatives. researchgate.netnih.govgoogle.com These molecules are of significant interest due to their intense color, stability, and utility in applications ranging from dyes and pigments to chemical sensors and photodynamic therapy. researchgate.nete3s-conferences.orgnih.gov The synthesis of phthalocyanine derivatives often involves the preparation of substituted phthalonitriles, which then serve as the foundational building blocks for the final macrocycle. researchgate.netumich.edutubitak.gov.tr

A thorough review of available research indicates that while various functional groups have been appended to the phthalocyanine core to modulate its properties, there is no documented evidence of N-(cyanomethyl)methanesulfonamide being employed as a direct precursor or building block in these syntheses. The primary synthetic routes to functionalized phthalocyanines involve the use of substituted phthalic anhydrides, phthalimides, or, most commonly, phthalonitriles, often in the presence of a metal salt and a high-boiling solvent. nih.govgoogle.comthieme-connect.de

Research into the application of sulfonamide-containing compounds in the synthesis of other complex heterocyclic systems exists. For instance, the synthesis of quinazolinone derivatives has been reported, such as 4-(2-(2-((cyanomethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide. nih.govsemanticscholar.org This demonstrates the utility of related structural motifs in building complex molecules, but does not extend to the use of N-(cyanomethyl)methanesulfonamide in the context of phthalocyanine chemistry.

Advanced Spectroscopic Characterization Methodologies

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to several decimal places. bioanalysis-zone.com This capability allows for the determination of a compound's "exact mass," also known as the monoisotopic mass, which is calculated using the masses of the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). bioanalysis-zone.commissouri.edu

The primary advantage of determining the exact mass is the ability to deduce the elemental formula of an unknown compound. nih.gov While conventional mass spectrometers measure a nominal mass (the integer mass), HRMS can distinguish between different molecules that share the same nominal mass but have different elemental formulas. bioanalysis-zone.com For instance, two different molecules might both have a nominal mass of 121, but HRMS could differentiate them by measuring their exact masses as 121.0196 and 121.0526, respectively, thereby allowing for unambiguous identification. bioanalysis-zone.com

For N-(cyanomethyl)methanesulfonamide, with the molecular formula C₃H₆N₂O₂S, the calculated monoisotopic mass is 134.0150 Da. uni.lu HRMS analysis would aim to experimentally measure a mass that corresponds closely to this theoretical value. The high accuracy of HRMS provides a high degree of confidence in the assigned chemical formula. Data from HRMS experiments is often presented showing the m/z values for various adducts of the molecule, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Table 1: Predicted HRMS Data for N-(cyanomethyl)methanesulfonamide Adducts This interactive table provides the predicted mass-to-charge ratios (m/z) for various ionic adducts of N-(cyanomethyl)methanesulfonamide as calculated for high-resolution mass spectrometry analysis.

| Adduct Formula | Adduct Type | Predicted m/z |

|---|---|---|

| [C₃H₆N₂O₂S + H]⁺ | [M+H]⁺ | 135.02228 |

| [C₃H₆N₂O₂S + Na]⁺ | [M+Na]⁺ | 157.00422 |

| [C₃H₆N₂O₂S - H]⁻ | [M-H]⁻ | 133.00772 |

| [C₃H₆N₂O₂S + NH₄]⁺ | [M+NH₄]⁺ | 152.04882 |

| [C₃H₆N₂O₂S + K]⁺ | [M+K]⁺ | 172.97816 |

Data sourced from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry, or MS/MS, is a technique used to determine the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and provides a veritable fingerprint for identification.

The common fragmentation pathways for protonated sulfonamides include:

Cleavage of the S-N bond: This is a characteristic fragmentation that results in the formation of ions corresponding to the amine portion and the sulfonyl portion of the molecule.

Cleavage of the C-S bond: This pathway involves the fission of the bond between the methyl group and the sulfur atom.

Loss of sulfur dioxide (SO₂): Rearrangements can lead to the neutral loss of the SO₂ group.

Applying these principles to N-(cyanomethyl)methanesulfonamide ([M+H]⁺, m/z 135.022), the expected major fragments can be proposed.

Table 2: Proposed Key Fragment Ions of N-(cyanomethyl)methanesulfonamide in MS/MS This interactive table outlines the proposed major product ions resulting from the fragmentation of protonated N-(cyanomethyl)methanesulfonamide, based on established sulfonamide fragmentation patterns.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Monoisotopic) |

|---|---|---|---|

| 135.022 | [CH₃SO₂]⁺ | C₂H₄N₂ | 79.982 |

| 135.022 | [H₂N-CH₂-CN + H]⁺ | CH₃SO₂H | 57.045 |

| 135.022 | [M+H-SO₂]⁺ | SO₂ | 71.040 |

Electrospray Ionization Time-of-Flight (ESI-TOF) Techniques

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a powerful combination that pairs a soft ionization source with a high-resolution mass analyzer. This technique is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like N-(cyanomethyl)methanesulfonamide.

Electrospray Ionization (ESI) is a method that generates gas-phase ions directly from a liquid solution. copernicus.orguni-goettingen.de The process involves applying a high voltage to a liquid sample as it is passed through a capillary, creating an aerosol of highly charged droplets. copernicus.org As the solvent in these droplets evaporates, the charge density on the surface increases until ions are ejected into the gas phase. copernicus.org ESI is considered a "soft" ionization technique because it typically imparts little excess energy to the analyte molecule, resulting in a minimal fragmentation of the parent ion. uni-goettingen.de

Time-of-Flight (TOF) Mass Analyzer separates the ions generated by the ESI source based on their mass-to-charge ratio (m/z). illinois.edu After exiting the source, ions are accelerated by an electric field, imparting the same kinetic energy to all of them. The ions then drift through a field-free tube to a detector. illinois.edu Because all ions have the same kinetic energy, their velocity is dependent on their mass; lighter ions travel faster and reach the detector more quickly than heavier ions. illinois.edu The time it takes for an ion to travel the length of the flight tube is precisely measured and used to calculate its m/z ratio.

The coupling of ESI with a TOF analyzer (ESI-TOF) allows for the online, accurate mass measurement of analytes in a liquid stream, often from a liquid chromatograph (LC). copernicus.orgnih.gov This enables the determination of the elemental composition of a compound and its metabolites or degradation products with high confidence.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its physical and chemical properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A DFT study of N-(cyanomethyl)methanesulfonamide would typically involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to model the electron density and derive key properties.

Such a study would yield crucial data, including:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms at the lowest energy state.

Electronic Energies: The total energy of the molecule, which can be used to calculate heats of formation and reaction energies.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy and shape of these orbitals indicate where the molecule is most likely to act as an electron donor or acceptor.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, highlighting areas susceptible to nucleophilic or electrophilic attack.

A hypothetical data table summarizing the kind of results a DFT study might produce is presented below.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical stability |

| Dipole Moment | 3.5 D | Measures overall polarity |

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles without empirical parameterization, can provide highly accurate molecular properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could be employed for N-(cyanomethyl)methanesulfonamide.

These calculations would refine the understanding of:

Vibrational Frequencies: Theoretical prediction of infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure and bonding.

Thermochemical Data: Enthalpy, entropy, and Gibbs free energy can be calculated with high accuracy.

Polarizability and Hyperpolarizability: These properties are important for understanding the molecule's response to an external electric field and its potential applications in nonlinear optics.

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step processes of chemical reactions.

Elucidation of Reaction Pathways and Energy Barriers

For any proposed reaction involving N-(cyanomethyl)methanesulfonamide, computational modeling could map out the entire reaction pathway. This involves identifying all intermediates and transition states connecting the reactants to the products. By calculating the potential energy surface, the most favorable reaction pathway can be determined. The energy barriers associated with each step would indicate the kinetic feasibility of the reaction.

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and is crucial for understanding reaction rates. A transition state analysis for a reaction of N-(cyanomethyl)methanesulfonamide would involve:

Locating the Transition State Structure: This is a saddle point on the potential energy surface.

Frequency Calculation: A key confirmation of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming the proposed mechanism.

A hypothetical data table for a reaction step is shown below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule over time, often in the presence of a solvent.

An MD simulation of N-(cyanomethyl)methanesulfonamide would provide insights into:

Conformational Flexibility: By simulating the molecule's movement over nanoseconds, the accessible conformations and the energy barriers between them can be explored. This is particularly important for understanding how the molecule might bind to a biological target or a catalyst.

Solvent Effects: Placing the molecule in a simulation box with explicit solvent molecules (e.g., water, methanol) would reveal how the solvent structure around the solute and how hydrogen bonding or other intermolecular interactions influence its conformation and dynamics.

Radial Distribution Functions (RDFs): RDFs can be calculated to show the probability of finding a solvent atom at a certain distance from a solute atom, providing a detailed picture of the solvation shell.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic characteristics of molecules like N-(cyanomethyl)methanesulfonamide, often preceding or complementing experimental analysis. These theoretical predictions can provide insights into the molecule's structure and properties, and their correlation with experimental data is a critical validation step for computational models.

One area where predictions have been made for N-(cyanomethyl)methanesulfonamide is in mass spectrometry. The predicted Collision Cross Section (CCS), a measure of an ion's size and shape in the gas phase, has been calculated for various adducts of the molecule using the CCSbase prediction model. uni.lu These values are crucial for ion mobility-mass spectrometry, aiding in the identification of the compound in complex mixtures. While no literature data for experimental correlation was available in the source, these predicted values provide a benchmark for future experimental work. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for N-(cyanomethyl)methanesulfonamide Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 135.02228 | 129.4 |

| [M+Na]⁺ | 157.00422 | 139.3 |

| [M-H]⁻ | 133.00772 | 131.3 |

| [M+NH₄]⁺ | 152.04882 | 149.3 |

| [M+K]⁺ | 172.97816 | 139.3 |

| [M]+ | 134.01445 | 126.5 |

Beyond mass spectrometry, broader computational methodologies are employed to predict other spectral data. Quantitative structure-property relationship (QSPR) models, for instance, have been developed to predict the integrated ultraviolet (UV) absorbance for diverse sets of organic compounds. nih.gov Such models use molecular descriptors to build linear correlations, achieving high squared correlation coefficients (R²) of 0.815 to 0.857 for large datasets. nih.gov Furthermore, advanced techniques like time-dependent density-functional tight-binding (TD-DFTB) are used to generate large-scale open-source datasets of predicted UV-vis absorption spectra for millions of organic molecules, revealing correlations between HOMO-LUMO gaps and excitation energies. chemrxiv.org Deep learning models represent another frontier, using neural networks to identify functional groups from Fourier transform infrared (FTIR) and mass spectra without relying on traditional databases or peak-matching rules. nih.gov While these specific advanced models have not been explicitly applied to N-(cyanomethyl)methanesulfonamide in the available literature, they represent the state-of-the-art in spectroscopic prediction that could be leveraged for its analysis.

Theoretical Basis for Chemical Phenomena Involving Cyanosulfonamide Structures

The chemical behavior of molecules containing the cyanosulfonamide moiety is deeply rooted in their unique electronic and structural properties, which can be elucidated through theoretical investigations. Computational methods, particularly density functional theory (DFT), are instrumental in understanding the reactivity, acidity, and conformational preferences of this class of compounds. rsc.orgresearchgate.net

A defining characteristic of sulfonamides is the powerful electron-withdrawing nature of the sulfonyl (SO₂) group. researchgate.net This feature significantly increases the acidity of the N-H proton. Theoretical studies on related compounds, such as trifluoromethanesulfonamides (triflamides), show that the triflyl group (CF₃SO₂) induces high NH-acidity, a property shared by other sulfonyl groups like methanesulfonyl. researchgate.net This acidity arises from the stabilization of the resulting conjugate base (anion) through both inductive effects and resonance, where the negative charge is delocalized onto the electronegative oxygen atoms of the sulfonyl group.

The conformation of the sulfonamide linkage is another key aspect understood through theoretical studies. Unlike the typically planar configuration of an amide bond, the sulfonamide fragment is non-planar. chemrxiv.org This non-planarity imparts a distinct three-dimensional character to the molecule, influencing its molecular recognition properties and how it interacts with biological targets. chemrxiv.org

Theoretical calculations are also crucial for explaining the reactivity and reaction mechanisms of cyanosulfonamides. For example, cyanosulfonamides can act as electrophilic cyanating agents, functioning as synthetic equivalents of a cyanide cation ([CN]⁺). acs.orgnih.gov Computational analysis of frontier molecular orbitals (FMO), such as the Lowest Unoccupied Molecular Orbital (LUMO), can explain this reactivity by identifying the electrophilic sites within the molecule. nih.gov Furthermore, DFT calculations at levels like B3LYP-D3 have been used to investigate complex reaction pathways, such as the cyclization and double cyanation of sulfonimines. rsc.org These studies can model transition states and reaction intermediates, allowing researchers to understand mechanistic details, such as the potential reversibility of a cyano group addition at elevated temperatures. rsc.org

Table 2: Application of Theoretical Methods to Understand Cyanosulfonamide Chemistry

| Theoretical Method | Phenomenon Investigated | Key Findings | References |

|---|---|---|---|

| DFT (B3LYP, wB97XD), MP2, CBS-QB3 | Acidity, Tautomerism, and Electronic Structure | The sulfonyl group is strongly electron-withdrawing, leading to high N-H acidity. Calculations can determine the relative stability of different tautomers. | researchgate.net |

| DFT (B3LYP-D3) | Reaction Mechanisms (e.g., Cyclization) | Elucidates transition states and intermediates, explaining product formation and reaction reversibility. | rsc.org |

| MP2, B3LYP, CCSD(T) | Reaction Energetics and Rate Constants | Used to optimize reactant and transition state geometries and calculate reaction energies to understand reaction feasibility. | acs.org |

| General Theoretical Studies | Conformational Analysis | Demonstrates the non-planar nature of the sulfonamide bond compared to the planar amide bond, affecting molecular 3D structure. | chemrxiv.org |

Derivatization Strategies and Analytical Method Development

Chemical Derivatization for Enhanced Chromatographic and Spectroscopic Analysis

Chemical derivatization transforms the analyte into a product with more suitable properties for analysis. For N-(cyanomethyl)methanesulfonamide, this involves targeting its functional groups to improve its behavior in gas and liquid chromatography as well as its response in mass spectrometry.

Methylation is a common derivatization strategy for sulfonamides, particularly for analysis by Gas Chromatography (GC). nih.gov This process increases the volatility and thermal stability of the compounds, which is essential for their transition into the gas phase without degradation. youtube.com The primary amino group of the sulfonamide moiety is a common target for this reaction.

One established methylation agent is diazomethane. It reacts with the acidic N-H proton of the sulfonamide group to form N-methylated derivatives. usda.gov These derivatives are less polar and more volatile, making them amenable to GC analysis. Another approach involves using (trimethylsilyl)diazomethane, which has been successfully used to derivatize sulfonamides like sulfamethoxazole (B1682508) for subsequent analysis. nih.gov The use of methylation is a promising technique for the quantitative analysis and confirmation of sulfonamide residues in various matrices. nih.gov

Table 1: Methylation Reagents for Sulfonamide Analysis

| Reagent | Purpose | Analytical Technique | Reference |

|---|---|---|---|

| Diazomethane | Increases volatility and thermal stability by N-methylation. | GC/MS | usda.gov |

Silylation is a widely used derivatization technique in gas chromatography to enhance the volatility and thermal stability of polar compounds. youtube.com This method involves replacing active hydrogen atoms in functional groups like -OH, -NH, and -SH with a trimethylsilyl (B98337) (TMS) group. For N-(cyanomethyl)methanesulfonamide, the hydrogen on the sulfonamide nitrogen can be targeted.

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and hexamethyldisilazane (B44280) (HMDS). youtube.com The reaction with these reagents converts the polar sulfonamide into a non-polar TMS derivative. This transformation reduces intermolecular hydrogen bonding, lowers the boiling point, and minimizes peak tailing in GC chromatograms, leading to improved separation and more accurate quantification. youtube.comiu.edu Silylation can also serve as a protective strategy for nitrogen-containing functional groups during analysis. google.com

In Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often employed not to increase volatility, but to enhance ionization efficiency, leading to greater sensitivity. nih.gov Many labeling reagents are designed to introduce a readily ionizable moiety, such as a tertiary amine, into the analyte structure.

Several strategies are applicable to sulfonamides:

Fluorescamine (B152294): This reagent reacts with the primary amino group of sulfonamides to form a fluorescent derivative. While primarily used for fluorescence detection, this derivatization can also be amenable to MS analysis. molnar-institute.comresearchgate.net

Isobaric Tags: Techniques like aminoxyTMT involve labeling that can improve ionization and allow for multiplexed quantitative analysis. nih.gov

Procainamide and RapiFluor-MS (RFMS): These are modern labeling agents that significantly enhance MS signal intensity. RFMS, in particular, has been shown to provide a high degree of signal enhancement for certain classes of compounds. nih.gov

Dimethyl Labeling: This method involves reductive amination to label primary amines (like those on sulfonamides) and N-termini. It is a robust technique for quantitative proteomics that can be adapted for smaller molecules, using stable isotopes to create mass shifts for relative quantification. ncku.edu.twresearchgate.net

These labeling strategies are crucial for overcoming the poor ionization that can sometimes be a challenge in the MS analysis of underivatized sulfonamides. nih.gov

Table 2: Labeling Reagents for Enhanced MS Detection of Amine-Containing Compounds

| Labeling Reagent/Method | Target Functional Group | Purpose | Analytical Technique | Reference |

|---|---|---|---|---|

| Fluorescamine | Primary Amine | Forms fluorescent derivative, enhances detectability. | HPLC-FLD, LC-MS | molnar-institute.comresearchgate.net |

| RapiFluor-MS (RFMS) | Amine | Enhances MS signal intensity. | LC-MS | nih.gov |

| Procainamide | Amine | Improves ionization efficiency. | LC-MS | nih.gov |

Method Development for Quantitative Analysis in Complex Mixtures

The development of reliable methods for quantifying N-(cyanomethyl)methanesulfonamide in complex matrices like environmental or biological samples relies on the combination of derivatization with powerful analytical instrumentation.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique used to determine the isotopic composition (e.g., δ¹³C or δ¹⁵N) of individual compounds in a mixture. fmach.it For non-volatile compounds like sulfonamides, derivatization is a mandatory step to make them suitable for GC analysis. nih.gov

A method for nitrogen stable isotope analysis of sulfonamides using derivatization with (trimethylsilyl)diazomethane followed by GC-IRMS has been developed. nih.gov In this process, the derivatized analyte is separated on a GC column and then combusted to convert the nitrogen into N₂ gas. The IRMS then measures the ratio of nitrogen isotopes (¹⁵N/¹⁴N) with very high precision. This technique is valuable for tracing the origin and degradation pathways of sulfonamides in the environment. nih.gov The successful application of this method to several sulfonamides demonstrates its versatility and potential applicability to N-(cyanomethyl)methanesulfonamide. nih.gov

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of modern analytical chemistry due to its high selectivity and sensitivity. ddtjournal.com While many sulfonamides can be analyzed directly, derivatization can significantly improve method performance, especially for achieving very low detection limits. nih.govmolnar-institute.com

Derivatization in LC-MS/MS aims to:

Improve Ionization: As discussed in section 7.1.3, labeling with a charge-carrying tag enhances the signal in electrospray ionization (ESI). nih.govddtjournal.com

Enhance Chromatographic Separation: Altering the polarity of a compound through derivatization can improve its retention and peak shape on reversed-phase LC columns. nih.gov

Enable Simultaneous Analysis: In some cases, derivatization can allow for the analysis of compounds that typically require different ionization polarities in a single run. For example, "wrong-way-round" ionization allows for the analysis of sulfonamides (typically positive mode) at high pH (typically for negative mode), enabling simultaneous analysis with other compound classes. nih.gov

Methods using pre-column derivatization with reagents like fluorescamine have been validated for the analysis of sulfonamides in complex matrices such as animal feed, achieving satisfactory recovery and precision. researchgate.netnih.gov The development of such methods for N-(cyanomethyl)methanesulfonamide would provide a robust tool for its trace-level quantification. nih.govmdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| N-(cyanomethyl)methanesulfonamide |

| Sulfamethoxazole |

| Diazomethane |

| (Trimethylsilyl)diazomethane |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Hexamethyldisilazane (HMDS) |

| Fluorescamine |

| Procainamide |

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) after Derivatization

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a powerful analytical technique. However, its application to compounds with weak or no UV-absorbing chromophores, such as N-(cyanomethyl)methanesulfonamide, presents a significant challenge. To overcome this limitation, a common and effective strategy is chemical derivatization. researchgate.netscribd.com This pre-column or post-column process involves chemically modifying the analyte to introduce a chromophore, thereby enhancing its detectability by UV detectors. researchgate.netjournalajacr.com For N-(cyanomethyl)methanesulfonamide, which lacks a strong native chromophore, derivatization is an essential step to enable sensitive and accurate quantification by HPLC-UV.

The primary target for derivatization on the N-(cyanomethyl)methanesulfonamide molecule is the secondary amine within the sulfonamide group. A variety of reagents are known to react with secondary amines to yield derivatives with strong UV absorbance. libretexts.orgthermofisher.com

Derivatization Strategies for the Secondary Amine:

Several classes of derivatizing agents can be employed for the secondary amine of N-(cyanomethyl)methanesulfonamide:

Sulfonyl Chlorides: Reagents like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and 2-naphthalenesulfonyl chloride are effective for derivatizing secondary amines. nih.gov The reaction results in a highly fluorescent and UV-active sulfonamide derivative.

Chloroformates: 9-Fluorenylmethyl chloroformate (FMOC-Cl) is another widely used reagent that reacts with secondary amines to form a stable derivative with a strong chromophore, making it suitable for UV detection. libretexts.orgthermofisher.com

Nitroaromatic Compounds: Reagents such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) readily react with secondary amines to produce intensely colored dinitrophenyl (DNP) derivatives, which can be easily detected in the UV-visible region. libretexts.org

Hypothetical Derivatization and HPLC-UV Method:

The reaction would involve mixing the sample containing N-(cyanomethyl)methanesulfonamide with a solution of dansyl chloride in an appropriate solvent, such as acetonitrile (B52724). The reaction is typically carried out in a basic medium, using a borate (B1201080) buffer to maintain the optimal pH, and may require heating to ensure complete derivatization. mdpi.com

Table 1: Hypothetical Derivatization Conditions for N-(cyanomethyl)methanesulfonamide with Dansyl Chloride

| Parameter | Condition |

| Derivatizing Reagent | Dansyl Chloride |

| Solvent | Acetonitrile |

| pH | 9.0 - 10.5 (Borate Buffer) |

| Temperature | 60 - 80 °C |

| Reaction Time | 30 - 60 minutes |

Following the derivatization, the resulting solution can be directly injected into the HPLC system. The separation would likely be achieved on a reversed-phase column, such as a C18 column, using a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution program, where the proportion of the organic modifier is gradually increased, would likely be necessary to achieve good separation of the derivatized analyte from any unreacted reagent and other matrix components. The UV detector would be set to a wavelength corresponding to the maximum absorbance of the dansyl derivative, which is typically in the range of 254 nm or 340 nm. nih.gov

Table 2: Proposed HPLC-UV Parameters for the Analysis of Derivatized N-(cyanomethyl)methanesulfonamide

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.05 M Phosphate Buffer (pH 7.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Method Validation and Performance:

A developed HPLC-UV method following derivatization would require thorough validation according to established guidelines to ensure its reliability for the intended application. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Based on similar methods for derivatized secondary amines and sulfonamides, the following performance characteristics could be expected:

Table 3: Expected Performance Characteristics of a Validated HPLC-UV Method

| Parameter | Expected Range |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (RSD%) | < 2% |

| LOD | 1 - 10 ng/mL |

| LOQ | 5 - 50 ng/mL |

Single Crystal X Ray Diffraction Methodologies for Structural Elucidation

Principles and Techniques of X-ray Diffraction for Small Molecules

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. The fundamental principle lies in the interaction of X-rays with the electrons of the atoms in a crystal. When a beam of monochromatic X-rays strikes a crystal, the rays are diffracted in specific directions. This diffraction occurs because the wavelength of the X-rays is comparable to the spacing between atoms in the crystal lattice.

The phenomenon is described by Bragg's Law:

nλ = 2d sin(θ)

where:

n is an integer

λ is the wavelength of the X-ray beam

d is the spacing between the crystal lattice planes

θ is the angle of incidence of the X-ray beam

By rotating the crystal and collecting the diffracted X-rays, a three-dimensional map of the electron density within the crystal can be constructed. For small molecules like N-(cyanomethyl)methanesulfonamide, this technique can unambiguously determine the molecular structure, conformational details, and intermolecular interactions. Modern diffractometers utilize sensitive detectors, such as CCD or CMOS detectors, to efficiently collect the diffraction data.

Crystal Growth Techniques for N-(Cyanomethyl)methanesulfonamide and its Derivatives

The foremost prerequisite for a single-crystal X-ray diffraction study is the availability of a high-quality single crystal. The process of obtaining such crystals can be challenging and often requires experimentation with various techniques. For a small organic molecule like N-(cyanomethyl)methanesulfonamide, several common methods would be applicable.

Slow Evaporation: This is the simplest and most common method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, leading to the formation of crystals.

Slow Cooling: This technique relies on the principle that the solubility of most compounds decreases as the temperature is lowered. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. A Dewar flask can be used to ensure a very slow cooling rate.

Vapor Diffusion: This is often a highly successful method. A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface between the two liquids as they slowly mix.

The choice of solvent is critical and is often determined through trial and error, aiming for moderate solubility of the compound.

Data Collection and Processing Methodologies

Once a suitable crystal is obtained, it is mounted on the diffractometer. The crystal is typically maintained at a low temperature (e.g., 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms and reduce radiation damage.

The data collection process involves rotating the crystal in the X-ray beam while a series of diffraction images are recorded by the detector at different orientations. The key steps in processing this raw data are:

Indexing: The positions of the diffraction spots on the images are used to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the crystal's orientation.

Integration: The intensity of each diffraction spot is measured. This involves subtracting the background noise from the total measured intensity of the spot.

Scaling and Merging: The integrated intensities from all the images are scaled to a common reference frame to correct for experimental variations. Symmetry-equivalent reflections are then merged to create a final, unique dataset.

This processed data contains the structure factor amplitudes (|F|), which are proportional to the square root of the intensities.

Structure Solution and Refinement Procedures (e.g., Direct Methods, Difference Fourier Map)

The central challenge in X-ray crystallography is the "phase problem." While the intensities (and thus the amplitudes) of the diffracted waves are measured, their phases are lost. To solve the structure, these phases must be determined.

Direct Methods: For small molecules like N-(cyanomethyl)methanesulfonamide, direct methods are the most common approach to solving the phase problem. These methods use statistical relationships between the structure factor amplitudes to directly calculate a set of initial phases. These phases are then used to compute an initial electron density map.

Patterson Methods: An alternative approach, often used if heavy atoms are present, is the Patterson function. This method does not require phase information and instead uses the squared structure factor amplitudes to create a map of interatomic vectors, from which the positions of heavier atoms can be deduced.

Once an initial model of the structure is obtained, it is refined to better fit the experimental data. This is an iterative process:

Least-Squares Refinement: The atomic positions and their thermal displacement parameters are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.

Difference Fourier Map: After each round of refinement, a difference Fourier map (Fo-Fc map) is calculated. This map shows regions where the observed electron density (Fo) is higher or lower than the calculated electron density (Fc) from the model. Positive peaks in this map indicate missing atoms (like hydrogen atoms) or incorrect atomic assignments, while negative peaks suggest that an atom is misplaced or should not be present. This map is crucial for completing and correcting the model.

The quality of the final refined structure is assessed by a value called the R-factor, which measures the agreement between the experimental data and the calculated model.